4-Butoxy-2-chloro-1-fluorobenzene
Description
4-Butoxy-2-chloro-1-fluorobenzene is a halogenated aromatic ether with a benzene core substituted at positions 1 (fluoro), 2 (chloro), and 4 (butoxy). The butoxy group (-OC₄H₉) introduces lipophilic character, while the electron-withdrawing halogens (Cl and F) influence electronic properties and reactivity. Its molecular formula is C₁₀H₁₂ClFO, with a molecular weight of ~202.65 g/mol.
Properties
IUPAC Name |
4-butoxy-2-chloro-1-fluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClFO/c1-2-3-6-13-8-4-5-10(12)9(11)7-8/h4-5,7H,2-3,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDBPRDBTYWDNEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC(=C(C=C1)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 4-Butoxy-2-chloro-1-fluorobenzene involves the Suzuki–Miyaura coupling reaction. This reaction is widely applied for carbon–carbon bond formation and involves the use of boronic acids and palladium catalysts under mild and functional group tolerant conditions . The general reaction conditions include the use of a base such as potassium carbonate, a palladium catalyst, and a solvent like toluene or ethanol. The reaction is typically carried out at temperatures ranging from 80°C to 120°C.
Industrial Production Methods
Industrial production of this compound may involve multi-step processes that include halogenation and etherification reactions. The starting materials are often commercially available halogenated benzenes, which undergo substitution reactions to introduce the butoxy and fluorine groups. The process may also involve purification steps such as distillation and recrystallization to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
4-Butoxy-2-chloro-1-fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic aromatic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The butoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Coupling Reactions: As mentioned, Suzuki–Miyaura coupling is a common reaction involving this compound.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Coupling: Palladium catalysts and boronic acids are typically used in Suzuki–Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted aromatic compounds, while oxidation can produce aldehydes or acids.
Scientific Research Applications
4-Butoxy-2-chloro-1-fluorobenzene is used in several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Butoxy-2-chloro-1-fluorobenzene involves its interaction with various molecular targets. In substitution reactions, the chlorine atom acts as a leaving group, allowing nucleophiles to attack the aromatic ring. In coupling reactions, the palladium catalyst facilitates the formation of carbon–carbon bonds by coordinating with the aromatic ring and the boronic acid . The specific pathways and targets depend on the type of reaction and the conditions used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following compounds share structural motifs with 4-Butoxy-2-chloro-1-fluorobenzene, differing in substituents or backbone complexity:
Substituent Effects
- Halogen Differences : Replacing bromine (in ) with chlorine reduces molecular weight and alters reactivity (Cl is less polarizable than Br). Fluorine’s strong electronegativity in all compounds enhances stability and influences aromatic electrophilic substitution patterns.
- Alkoxy vs.
- Structural Complexity: The compound in features a branched alkyl chain with dual fluorophenyl groups, increasing steric hindrance and molecular weight compared to the simpler monosubstituted benzene derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
